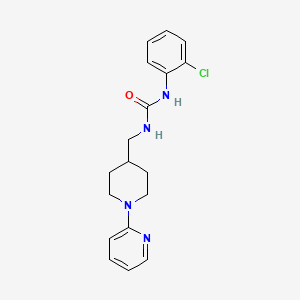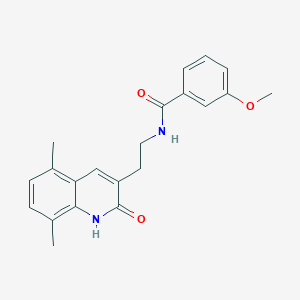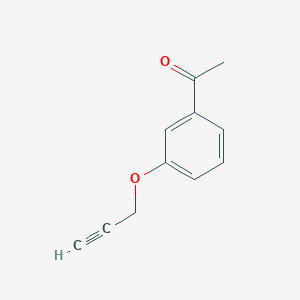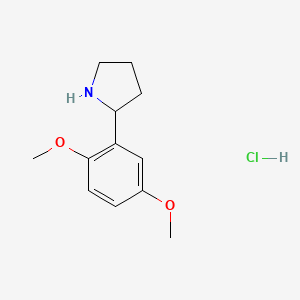
N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as CCSB or SR9009. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, biochemistry, and physiology.
Mechanism of Action
CCSB is a selective agonist of the Rev-ErbAα receptor, which is a nuclear receptor that plays a critical role in regulating the circadian rhythm and metabolism. By activating this receptor, CCSB can regulate the expression of genes involved in energy metabolism, lipid metabolism, and inflammation.
Biochemical and Physiological Effects:
CCSB has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose and lipid metabolism, and reduced inflammation. In addition, CCSB has been shown to improve endurance and increase muscle mass.
Advantages and Limitations for Lab Experiments
The advantages of using CCSB in lab experiments include its selectivity for the Rev-ErbAα receptor, its ability to regulate the expression of genes involved in energy metabolism, and its potential applications in various fields. The limitations of using CCSB in lab experiments include its relatively high cost and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on CCSB, including its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. In addition, further research is needed to fully understand the mechanism of action of CCSB and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for CCSB could lead to its wider use in research and potential applications in medicine.
Synthesis Methods
CCSB is synthesized through a multi-step process that involves the reaction of 4-cyanocyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-3-aminobenzamide to form the desired compound.
Scientific Research Applications
CCSB has been studied for its potential applications in various fields, including medicine, biochemistry, and physiology. In medicine, CCSB has been shown to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, CCSB has been used to study the circadian rhythm and metabolism. In physiology, CCSB has been shown to improve endurance and increase muscle mass.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20(5-2)24(22,23)15-9-6-8-14(12-15)16(21)19(3)17(13-18)10-7-11-17/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDGPQARZKVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)

![5-(Furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride](/img/structure/B2908621.png)




![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2908628.png)

![2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B2908633.png)
![4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide](/img/structure/B2908636.png)